Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-
Description
This benzimidazole derivative features a polyhalogenated structure with a fluorine atom at position 6, bromine atoms at positions 4, 5, and 7, and a trifluoromethyl (-CF₃) group at position 2. The trifluoromethyl group is a strong electron-withdrawing moiety, while bromine and fluorine substituents enhance steric bulk and modulate electronic properties. Such substitutions are strategically designed to optimize interactions with biological targets, particularly enzymes or receptors, by balancing hydrophobic, hydrogen-bonding, and halogen-bonding effects .
Properties
CAS No. |
89427-29-2 |
|---|---|
Molecular Formula |
C8HBr3F4N2 |
Molecular Weight |
440.81 g/mol |
IUPAC Name |
4,5,7-tribromo-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8HBr3F4N2/c9-1-2(10)5-6(3(11)4(1)12)17-7(16-5)8(13,14)15/h(H,16,17) |
InChI Key |
YSHGDPHOIXCXIN-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)F)Br)Br)N=C(N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For the specific compound, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, the synthetic route may involve the following steps:
Fluorination: Introduction of the fluorine atom at the 6th position.
Bromination: Sequential bromination at the 4th, 5th, and 7th positions.
Trifluoromethylation: Introduction of the trifluoromethyl group at the 2nd position.
These reactions typically require specific reagents and conditions, such as the use of bromine for bromination and trifluoromethyl iodide for trifluoromethylation .
Industrial Production Methods
Industrial production methods for such complex compounds often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzimidazole, 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the replacement of bromine atoms with other functional groups .
Scientific Research Applications
Benzimidazole derivatives, including 6-fluoro-4,5,7-tribromo-2-(trifluoromethyl)-benzimidazole, have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other complex molecules.
Biology: Studied for their potential as enzyme inhibitors and binding agents.
Medicine: Investigated for their anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of benzimidazole derivatives involves their interaction with specific molecular targets and pathways. For instance, they may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The presence of fluorine, bromine, and trifluoromethyl groups can enhance their binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Activity Trends
Physicochemical and Toxicological Considerations
- Toxicity: Halogenated benzimidazoles like 4,5-dichloro-2-CF₃ derivatives are classified as hazardous (DOT UN 3077) due to liver toxicity and irritancy . The target compound’s tribromo substitution may exacerbate toxicity, necessitating rigorous safety profiling.
- Hybrid molecules (e.g., benzimidazole-triazole) mitigate this via polar appendages, as seen in compounds 4e and 4f .
Anticancer and Antimicrobial Potential
- Anticancer Activity: Mono-halogenated benzimidazoles (e.g., compound 30 with fluorine) exhibit potent cytotoxicity (IC₅₀ ~3 µM against leukemic cells), whereas trifluoromethyl at position 6 reduces efficacy . The target compound’s bromine-rich structure may hinder cellular uptake but improve DNA intercalation.
Antimicrobial Activity :
- Unsubstituted benzimidazoles (MIC = 25 µg/mL) outperform brominated analogues (MIC = 50 µg/mL) against bacterial strains . The target compound’s trifluoromethyl group may counteract bromine’s negative effects via synergistic target binding.
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